5,6-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
5,6-Dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 5,6-dimethyl core, a 3-phenyl substituent, and an N-(2-phenylethyl)amine side chain.
Properties
IUPAC Name |
5,6-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-16-17(2)25-22-20(19-11-7-4-8-12-19)15-24-26(22)21(16)23-14-13-18-9-5-3-6-10-18/h3-12,15,23H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQJZDKBVBFBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate pyrazole and pyrimidine intermediates under controlled conditions. For instance, the reaction between 5-amino-3-phenylpyrazole and 2-phenylethyl isocyanate in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Studied for its potential as a therapeutic agent targeting specific enzymes or receptors involved in disease pathways.
Industry: Used in the development of fluorescent probes and materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Core Modifications
- 5,6-Dimethyl vs. 5-Alkyl/5-Aryl/5-Heteroaryl :
The 5,6-dimethyl configuration in the target compound contrasts with analogs featuring 5-alkyl (e.g., ethyl, propyl), 5-aryl (e.g., 4-fluorophenyl, 4-isopropylphenyl), or 5-heteroaryl groups. For example, 3-(4-fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (compound 3 in ) shares the 5,6-dimethyl core but replaces the N-phenethyl group with a pyridinylmethyl moiety. Such substitutions influence potency: 5-aryl/heteroaryl groups enhance anti-mycobacterial activity (MIC values <1 μM) compared to alkyl substituents .
3-Phenyl vs. 3-(4-Fluorophenyl) :
The 3-phenyl group in the target compound is less electron-withdrawing than the 3-(4-fluorophenyl) group found in highly active analogs (e.g., compound 32 in ). Fluorination at the 4-position of the 3-phenyl ring improves binding affinity to ATP synthase and reduces hERG channel liability, as seen in compounds with MIC values of 0.12–0.25 μM against M. tuberculosis .
N-Substituent Variations :
The N-(2-phenylethyl) group distinguishes the target compound from analogs with pyridinylmethyl (e.g., compounds 47–51 in ) or sulfonylphenyl (e.g., compound 15f in ) substituents. Pyridinylmethyl derivatives exhibit enhanced metabolic stability in liver microsomes (e.g., >80% remaining after 1 hour in mouse microsomes) and lower cytotoxicity (IC50 >10 μM in HEK293 cells) .
Anti-Mycobacterial Activity :
The target compound’s lack of a 3-(4-fluorophenyl) group and pyridinylmethyl N-substituent may reduce its anti-M. tuberculosis efficacy compared to analogs like compound 32 (MIC = 0.12 μM) or compound 47 (MIC = 0.25 μM) .
Fluorescence Properties :
Pyrazolo[1,5-a]pyrimidines with amino groups at the C7 position (e.g., compound 87 in ) exhibit enhanced fluorescence (λem = 393–414 nm) compared to aryl-substituted analogs. The target compound’s phenethylamine side chain may alter its optical properties, though specific data are unavailable .
Metabolic Stability :
Analogs with pyridinylmethyl N-substituents demonstrate superior metabolic stability (e.g., 85–95% remaining in human liver microsomes) compared to phenethyl derivatives, which may suffer from faster oxidative degradation .
Biological Activity
5,6-Dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by a fused pyrazole and pyrimidine ring system with various substituents that influence its biological activity. The molecular formula is , indicating the presence of four nitrogen atoms that contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities, including:
- Anticancer : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial : Compounds within this class have been evaluated for their effectiveness against various pathogens.
- Anti-inflammatory : Some studies suggest potential anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Notably:
- Receptor Binding : The compound has been shown to bind selectively to certain serotonin receptors (e.g., 5-HT6), which may mediate its effects on mood and cognition.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, contributing to its antitumor and antimicrobial properties.
Research Findings and Case Studies
Recent studies have provided insights into the compound's efficacy and safety profile:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound was tested against various cancer cell lines, showing significant cytotoxicity at low micromolar concentrations. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Case Study: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized the microplate Alamar Blue assay to quantify growth inhibition.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the pyrazole ring can enhance biological activities. For instance:
- Substituent Size : Larger substituents on the phenyl ring were correlated with increased receptor affinity.
- Positioning of Functional Groups : The relative positioning of substituents significantly affects potency and selectivity against target enzymes.
Q & A
Q. Example Protocol :
- React 5-amino-3-phenylpyrazole with acetylacetone in acetic acid at 80°C for 6 hours to form the pyrimidine core.
- Add 2-phenylethylamine in DMF with K₂CO₃ at 120°C for 12 hours to attach the N-(2-phenylethyl) group .
Advanced: How do structural modifications (e.g., substituent positions) influence bioactivity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- 5,6-Dimethyl groups : Enhance metabolic stability by reducing CYP450-mediated oxidation .
- Phenyl groups at position 3 : Improve binding affinity to aromatic residues in target proteins (e.g., kinase ATP-binding pockets) .
- N-(2-Phenylethyl) group : Increases lipophilicity, improving blood-brain barrier penetration in neuropharmacological applications .
Q. Example Workflow :
Dissolve 10 mg in CDCl₃ for NMR analysis.
Run reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
Discrepancies often arise from:
- Assay conditions : Varying ATP concentrations in kinase assays (1 mM vs. 10 µM) can alter IC₅₀ values by 10-fold .
- Cell line variability : Anti-proliferative activity in MCF-7 (ER+) vs. MDA-MB-231 (ER−) breast cancer models due to receptor expression differences .
- Solubility limitations : Use of DMSO (>0.1%) may artificially inflate activity by disrupting membrane integrity .
Q. Mitigation Strategies :
- Standardize assay protocols (e.g., ATP concentration at 10 µM).
- Use orthogonal assays (e.g., SPR for binding affinity, cell viability for functional activity) .
Basic: What are the primary biological targets of this compound?
Answer:
Identified targets include:
- Kinases : Inhibits JAK2 (IC₅₀ = 12 nM) and EGFR (IC₅₀ = 18 nM) via competitive ATP binding .
- GPCRs : Antagonizes 5-HT₃ receptors (Kᵢ = 35 nM) in neuroinflammatory pathways .
- Microbial targets : Disrupts Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ = 5 µM) .
Advanced: How to optimize pharmacokinetics (e.g., bioavailability) in preclinical models?
Answer:
- Prodrug strategies : Esterify the 7-amine group to enhance oral absorption (e.g., acetyl prodrug increases Cₘₐₓ by 3× in rats) .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve half-life from 2 to 8 hours in murine models .
- CYP inhibition : Co-administration with ritonavir (CYP3A4 inhibitor) reduces hepatic clearance by 60% .
Basic: What solvents and catalysts are optimal for large-scale synthesis?
Answer:
- Solvents : Toluene (for high-temperature condensations) or DMF (for SNAr reactions) .
- Catalysts : Pd/C (10 wt%) for hydrogenolysis of protecting groups or CuI for Ullmann couplings .
- Safety note : Avoid dichloromethane due to toxicity; substitute with ethyl acetate or 2-MeTHF .
Advanced: What computational methods predict binding modes to biological targets?
Answer:
Q. Example Workflow :
Dock the compound into the JAK2 crystal structure (PDB: 4HQI).
Run 100 ns MD simulation to validate binding pose stability .
Basic: How to address solubility challenges in in vitro assays?
Answer:
- Co-solvents : Use 0.1% Tween-80 in PBS to achieve 50 µM solubility .
- pH adjustment : Dissolve in 10 mM citrate buffer (pH 3.0) for protonation of the amine group .
- Sonication : 10-minute sonication in warm (37°C) DMSO/water (1:9) .
Advanced: How to design analogs to mitigate off-target toxicity?
Answer:
- Replace methyl groups : Substitute 5,6-dimethyl with trifluoromethyl (reduces hepatotoxicity by 40%) .
- Introduce polar groups : Add a hydroxyl at position 2 to decrease CNS penetration (LogP from 3.5 to 2.1) .
- Bioisosteres : Replace phenyl with pyridyl (maintains affinity while reducing hERG inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
